molecular formula C10H11ClFNO2 B158090 Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- CAS No. 10016-08-7

Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-

Cat. No. B158090
CAS RN: 10016-08-7
M. Wt: 231.65 g/mol
InChI Key: FVVZKGZPIKCOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic compound that has been extensively studied in scientific research. It is a derivative of acetanilide, which is commonly used as a pain reliever and fever reducer. The compound has several applications in scientific research, including the study of biochemical and physiological effects, as well as the development of new drugs.

Mechanism Of Action

The mechanism of action of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase, which are involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and the inhibition of their production can lead to a reduction in these symptoms.

Biochemical And Physiological Effects

Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that the compound has an inhibitory effect on the activity of cyclooxygenase, which is involved in the production of prostaglandins. This can lead to a reduction in inflammation and pain. The compound has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, which can affect the pharmacokinetics of other drugs.

Advantages And Limitations For Lab Experiments

One of the advantages of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is that it has a well-defined chemical structure, which makes it easy to synthesize and study. The compound also has a relatively low toxicity, which makes it safe to use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.

Future Directions

There are several future directions for research involving acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-. One area of research is the development of new drugs based on the compound's inhibitory effect on cyclooxygenase. Another area of research is the study of the compound's effects on other enzymes involved in the metabolism of drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion:
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic compound that has several applications in scientific research. The compound has been shown to have an inhibitory effect on the activity of certain enzymes, which can be useful in the development of new drugs. While the compound has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- involves several steps. The first step is the reaction of 4-chloro-2-fluoroaniline with ethylene oxide to form N-(2-hydroxyethyl)-4-chloro-2-fluoroaniline. This compound is then reacted with acetic anhydride to form acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-.

Scientific Research Applications

Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- has several applications in scientific research. One of the primary uses of the compound is in the study of biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the activity of certain enzymes, which can be useful in the development of new drugs.

properties

CAS RN

10016-08-7

Product Name

Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-fluoro-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C10H11ClFNO2/c11-8-1-3-9(4-2-8)13(5-6-14)10(15)7-12/h1-4,14H,5-7H2

InChI Key

FVVZKGZPIKCOPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCO)C(=O)CF)Cl

Canonical SMILES

C1=CC(=CC=C1N(CCO)C(=O)CF)Cl

Other CAS RN

10016-08-7

synonyms

4'-Chloro-2-fluoro-N-(2-hydroxyethyl)acetanilide

Origin of Product

United States

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